molecular formula C15H24N2O3 B7492339 [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone

[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone

Cat. No. B7492339
M. Wt: 280.36 g/mol
InChI Key: LWIFEFGUYFMQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, also known as CPPMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPPMM is a derivative of morpholine and piperidine, and its chemical structure makes it a promising candidate for use in biochemical and physiological studies.

Mechanism of Action

[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone works by binding to specific enzymes and receptors, inhibiting their activity. This can lead to changes in various cellular processes, including metabolism and signal transduction. The exact mechanism of action of [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone is still being studied, but it is believed to involve interactions with specific amino acid residues in the active site of enzymes and receptors.
Biochemical and Physiological Effects:
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the dopamine D1 receptor. These effects can lead to changes in various cellular processes, including metabolism, neurotransmitter release, and signal transduction.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of drugs on these targets more accurately. Another advantage is its ability to inhibit the activity of enzymes and receptors in a reversible manner, allowing for more precise control over experimental conditions.
One limitation of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation is its relatively high cost, which can make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research involving [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone. One area of interest is its potential use as a therapeutic agent for certain diseases. Its ability to inhibit the activity of certain enzymes and receptors could make it useful in treating conditions such as cancer and neurological disorders.
Another area of interest is its potential use in drug discovery. Its specificity for certain targets could make it useful in identifying new drugs that target these same targets. Finally, its use in studying the effects of drugs on enzymes and receptors could lead to a better understanding of drug metabolism and drug interactions.

Synthesis Methods

[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone can be synthesized through a multi-step process involving the reaction of morpholine and piperidine with cyclobutanone, followed by the addition of morpholine and the use of a reducing agent. The resulting product is [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, which can be purified through various methods such as column chromatography.

Scientific Research Applications

[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful in studying their roles in various cellular processes. [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has also been used to study the effects of certain drugs on these enzymes and receptors.

properties

IUPAC Name

cyclobutyl-[3-(morpholine-4-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c18-14(12-3-1-4-12)17-6-2-5-13(11-17)15(19)16-7-9-20-10-8-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIFEFGUYFMQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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